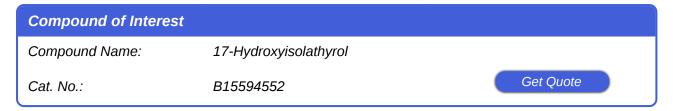


An In-Depth Technical Guide to 17-Hydroxyisolathyrol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from plants of the Euphorbia genus, notably Euphorbia lathyris, this compound has attracted interest within the scientific community. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 17-Hydroxyisolathyrol, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

17-Hydroxyisolathyrol is characterized by its complex, polycyclic structure. While detailed experimental data for some physical properties remain to be fully publicly disclosed, the available information is summarized below.

Table 1: Physical and Chemical Properties of 17-Hydroxyisolathyrol



Property	Value	Source
Molecular Formula	C20H30O5	[1][2]
Molecular Weight	350.45 g/mol	[1]
CAS Number	93551-00-9	[1][2][3][4]
Appearance	Light yellow to yellow solid	[1]
Solubility	Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.	[1][4]
Storage	Store at 4°C for short term, -20°C to -80°C in solvent for long term.	[1]

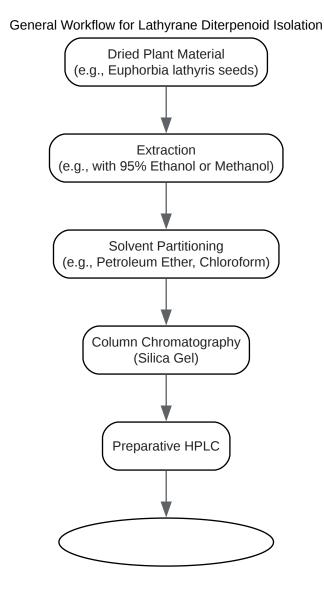
Isolation and Characterization Natural Source and Isolation

17-Hydroxyisolathyrol is a naturally occurring compound isolated from the seeds of Euphorbia lathyris L.[1][4] The general procedure for the isolation of lathyrane diterpenoids from Euphorbia species involves extraction with organic solvents followed by multi-step chromatographic separation.

Experimental Protocol: General Isolation of Lathyrane Diterpenoids

The following is a generalized protocol for the isolation of lathyrane diterpenoids from Euphorbia species, based on common practices in the field. Specific details for **17-Hydroxyisolathyrol** would be found in its primary isolation literature.





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Fig. 1: General isolation workflow for lathyrane diterpenoids.

Structural Elucidation

The structure of **17-Hydroxyisolathyrol** was originally determined by extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 17-Hydroxyisolathyrol



Technique	Data	
¹H NMR	Specific chemical shift data is not widely available in public databases.	
¹³ C NMR	Specific chemical shift data is not widely available in public databases.	
Mass Spectrometry	Expected m/z for [M+H]+: 351.2171.	

Biological Activity and Therapeutic Potential

While specific biological activities for **17-Hydroxyisolathyrol** are not extensively documented in publicly accessible literature, the broader class of lathyrane diterpenoids from Euphorbia species has been shown to possess a range of interesting pharmacological properties. These activities provide a strong rationale for further investigation into the specific effects of **17-Hydroxyisolathyrol**.

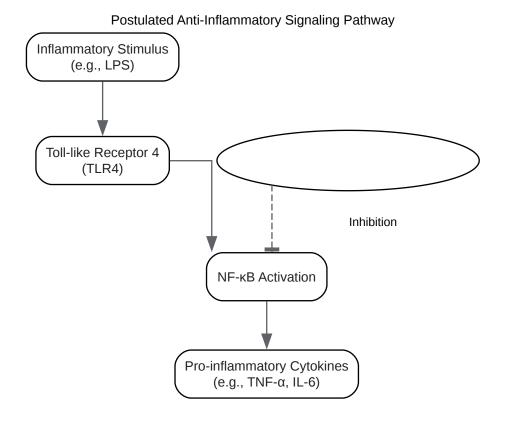
Modulation of Multidrug Resistance (MDR)

Several lathyrane diterpenoids have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. It is hypothesized that these compounds may act as competitive inhibitors of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.

Anti-Inflammatory Activity

Lathyrane diterpenoids have also been investigated for their anti-inflammatory effects. The proposed mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators.





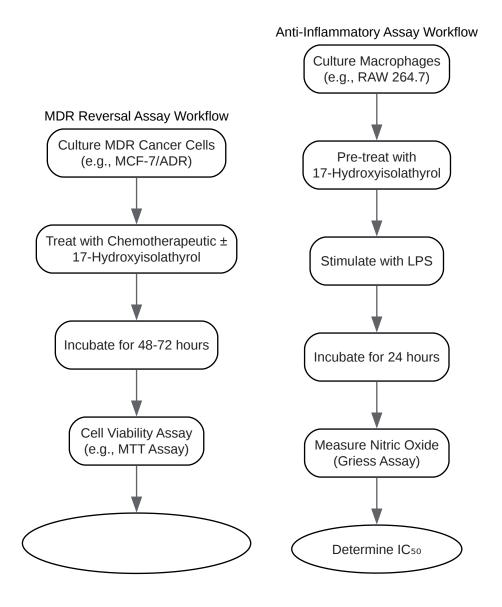
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Fig. 2: Postulated anti-inflammatory mechanism of lathyrane diterpenoids.

Experimental Protocols for Biological Assays

A common method to assess MDR reversal is to measure the cytotoxicity of a known chemotherapeutic agent in a resistant cancer cell line in the presence and absence of the test compound.





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